molecular formula C16H12F3NO4S B2888726 N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034250-83-2

N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer: B2888726
CAS-Nummer: 2034250-83-2
Molekulargewicht: 371.33
InChI-Schlüssel: CAOPWBPWAFUAPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([2,3'-Bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a bifuran-methyl substituent and a trifluoromethyl group on the benzene ring. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the bifuran moiety may contribute to unique binding interactions due to its heteroaromatic nature.

Eigenschaften

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-14(8-12)25(21,22)20-9-13-4-5-15(24-13)11-6-7-23-10-11/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOPWBPWAFUAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a bifuran moiety linked to a sulfonamide structure, characterized by the molecular formula C16H14F3N1O2SC_{16}H_{14}F_3N_1O_2S. The synthesis generally involves coupling a bifuran derivative with a trifluoromethyl-substituted benzenesulfonamide. Common synthetic routes include:

  • Microwave-Assisted Synthesis : This method allows for efficient production under mild conditions.
  • Conventional Methods : These often involve multiple steps, including protection-deprotection strategies and coupling reactions.

The biological activity of N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is hypothesized to arise from its ability to interact with specific biological targets. The bifuran moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with various biological macromolecules. These interactions may influence the activity of enzymes or receptors, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • HCT-116 (Colon Cancer) : IC50 values around 36 μM.
  • HeLa (Cervical Cancer) : IC50 values around 34 μM.
  • MCF-7 (Breast Cancer) : Similar cytotoxic profiles were observed.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related sulfonamide derivatives have shown effectiveness against various bacterial strains. In vitro tests using the agar-well diffusion method have demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds. Below is a summary of key findings:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11636Induces apoptosis via caspase activation
Compound BHeLa34Disrupts mitochondrial function
Compound CMCF-740Causes cell cycle arrest

Case Study: Apoptosis Induction

In a notable study, derivatives of sulfonamides were tested for their ability to induce apoptosis in cancer cell lines. The most active compounds demonstrated significant morphological changes consistent with apoptotic processes, such as cell shrinkage and membrane blebbing. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating early apoptotic events .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Benzenesulfonamide Derivatives with Varied N-Substituents

describes benzenesulfonamide analogs designed as COL3A1 inhibitors, including:

  • N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide
  • N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide

These compounds share the 3-(trifluoromethyl)benzenesulfonamide core but differ in N-substituents (e.g., cyclopropyl, cyanoethyl). Key comparisons:

  • Substituent Effects : The bifuran-methyl group in the target compound introduces a larger, more rigid heteroaromatic system compared to smaller alkyl/aryl groups in analogs. This may enhance target binding through π-π stacking but reduce solubility .
  • Hydroxyl Group Presence : Analogs in feature a 4-hydroxy group, which could improve hydrogen-bonding interactions with targets like COL3A1. The absence of this group in the target compound may alter its binding affinity or selectivity .

Fluorinated Benzenesulfonamides

lists perfluorinated benzenesulfonamides with substituents like pentafluoroethyl and tris(trifluoromethyl) groups. For example:

  • N-methyl-4-[[...]-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-benzenesulfonamide

Comparisons:

  • Functional Group Diversity: compounds include phosphonooxy and triethoxysilyl groups, which may enhance membrane permeability or covalent binding. The target compound lacks such functionalization, relying on non-covalent interactions .

Benzamide vs. Sulfonamide Analogs

details N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide (C₁₇H₁₂F₃NO₃, MW 335.28), a benzamide analog of the target compound. Key differences:

  • Core Functional Group : The benzamide’s amide group (–CONH–) is less acidic and polar than the sulfonamide’s –SO₂NH– group, reducing solubility and altering hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Compounds

Compound Class Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~355.3† Bifuran-methyl, 3-CF₃ 3.2 0.15
N-cyclopropyl-4-hydroxy analog ~325.2† Cyclopropyl, 4-OH, 3-CF₃ 2.8 0.45
Fluorinated analog () ~750.1† Pentafluoroethyl, phosphonooxy 5.1 <0.01
Benzamide analog () 335.28 Bifuran-methyl, 2-CF₃ 3.5 0.10

*Predicted using QSAR models; †Estimated based on structural similarity.

  • Lipophilicity : The target compound’s LogP (3.2) is intermediate, balancing membrane permeability and aqueous solubility better than heavily fluorinated analogs (LogP ~5.1) .
  • Metabolic Stability : The trifluoromethyl group in all compounds resists oxidative metabolism, but the bifuran moiety may introduce new metabolic pathways compared to simpler substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.